Rpn11 Inhibitory Potency Cascade: 8TQ → S-Quinolin-8-yl ethanethioate → Capzimin; The Thioacetate Bridge Between Fragment and Optimized Inhibitor
S-Quinolin-8-yl ethanethioate occupies a strategic position in the Rpn11 inhibitor development cascade. The parent fragment 8-thioquinoline (8TQ, quinoline-8-thiol) inhibits Rpn11 with an IC₅₀ of ~2.5 µM as determined by fluorescence polarization assay using ubiquitin-peptide substrate [1]. Synthetic elaboration of 8TQ yielded compound 35 (capzimin analog) with IC₅₀ ~300–400 nM, and capzimin itself with IC₅₀ of 0.34 µM (>7-fold improved over 8TQ) [2]. S-Quinolin-8-yl ethanethioate, as the S-acetyl protected 8TQ, provides the thioester prodrug form that enables cellular esterase-dependent release of 8TQ with tunable kinetics, bridging fragment hit and lead optimization stages [3].
| Evidence Dimension | Rpn11 inhibitory potency (IC₅₀) across 8TQ chemotype series |
|---|---|
| Target Compound Data | IC₅₀ not directly reported for isolated compound; designed as thioester-protected 8TQ prodrug (expected to release 8TQ, IC₅₀ ~2.5 µM upon deprotection) [3] |
| Comparator Or Baseline | 8TQ (quinoline-8-thiol): IC₅₀ = 2.5 µM; Capzimin: IC₅₀ = 0.34 µM; Compound 35: IC₅₀ = 0.3–0.4 µM [1][2] |
| Quantified Difference | Capzimin is >7-fold more potent than 8TQ; S-Quinolin-8-yl ethanethioate provides a thioester-protected intermediate with estimated potency equivalent to 8TQ after deprotection, but with superior storage stability [3] |
| Conditions | Rpn11 fluorescence polarization assay; pH 7.5, 30 °C; ubiquitin-peptide substrate (Ub₄-pepOG) [1] |
Why This Matters
For medicinal chemistry teams optimizing proteasome inhibitors, S-Quinolin-8-yl ethanethioate serves as a chemically stable, tractable intermediate that can be deprotected on-demand to the active 8TQ fragment, enabling systematic SAR exploration without the handling difficulties of the air-sensitive free thiol.
- [1] Perez, C. et al. Discovery of an Inhibitor of the Proteasome Subunit Rpn11. J. Med. Chem. 60(4), 1343–1361 (2017). DOI: 10.1021/acs.jmedchem.6b01379. View Source
- [2] Li, J. et al. Capzimin is a potent and specific inhibitor of proteasome isopeptidase Rpn11. Nature Chemical Biology 13, 486–493 (2017). DOI: 10.1038/nchembio.2326. View Source
- [3] Terumo Corp. NEW THIOESTER COMPOUND. Japanese Patent JPH04182469A (1992). View Source
